N-Fmoc-1-trityl L-Homohistidine

Catalog No.
S1784412
CAS No.
1324564-23-9
M.F
C41H35N3O4
M. Wt
633.748
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-1-trityl L-Homohistidine

CAS Number

1324564-23-9

Product Name

N-Fmoc-1-trityl L-Homohistidine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid

Molecular Formula

C41H35N3O4

Molecular Weight

633.748

InChI

InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1

InChI Key

ZEKQMTMRKGEVMF-LHEWISCISA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine;

N-Fmoc-1-trityl L-Homohistidine is a derivative of L-homohistidine, an amino acid with a structure similar to the natural amino acid L-histidine. It finds application in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by sequentially adding amino acids one by one to a solid support.

Fmoc/Trityl Protecting Groups for Peptide Synthesis

N-Fmoc-1-trityl L-Homohistidine incorporates two important protecting groups: Fmoc (Fluorenylmethoxycarbonyl) and trityl. The Fmoc group protects the alpha-amino group (N-terminus) of the homohistidine, while the trityl group protects the imidazole side chain of the amino acid [, ]. These protecting groups are crucial in SPPS because they allow for the selective modification of the desired amino acid during chain elongation. The Fmoc group can be selectively cleaved under mild basic conditions, allowing the next amino acid to be coupled to the free N-terminus. The trityl group, on the other hand, is more stable and can withstand the conditions used for Fmoc cleavage. It can be selectively removed later using acidic conditions to reveal the functional imidazole side chain of the homohistidine residue [].

Applications in Peptide Design and Engineering

The use of N-Fmoc-1-trityl L-Homohistidine in SPPS enables the incorporation of homohistidine residues into peptides. Homohistidine can be a valuable tool for researchers studying protein function and engineering novel peptides with specific properties []. For example, peptides containing homohistidine may exhibit altered binding affinities, catalytic activity, or stability compared to their natural counterparts containing histidine.

N-Fmoc-1-trityl L-Homohistidine is a protected derivative of the amino acid L-homohistidine, which incorporates both fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups. Its molecular formula is C41H35N3O4C_{41}H_{35}N_{3}O_{4} with a molecular weight of approximately 633.73 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to selectively protect functional groups, facilitating the formation of complex peptides without unwanted side reactions .

  • Deprotection: The Fmoc group can be removed using bases such as piperidine, allowing for the exposure of the amino group for subsequent reactions.
  • Coupling: It can form peptide bonds with other amino acids, which is essential in peptide synthesis.
  • Substitution: The imidazole ring of histidine can undergo various substitution reactions, enhancing its reactivity in biological contexts .

Common Reagents and Conditions

  • Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.
  • Coupling Reagents: Carbodiimides (such as HATU or PyBOP) facilitate the formation of peptide bonds during synthesis.

N-Fmoc-1-trityl L-Homohistidine serves as a valuable building block in peptide synthesis, contributing to the development of biologically active peptides. Its unique structure allows it to mimic natural histidine while providing enhanced stability and selectivity during synthesis. The compound's imidazole side chain can participate in various biological interactions, including metal ion coordination and enzyme catalysis, which are crucial in biochemical pathways .

The synthesis of N-Fmoc-1-trityl L-Homohistidine typically involves solid-phase peptide synthesis (SPPS). The process includes several steps:

  • Loading the Resin: The first amino acid is attached to a solid support resin.
  • Fmoc Protection: The amine group is protected by reacting with Fmoc-Cl or Fmoc-OSu.
  • Trityl Protection: The trityl group is introduced to protect the imidazole ring.
  • Coupling: The protected amino acid is coupled to the growing peptide chain on the resin.
  • Deprotection: The Fmoc group is removed with a base like piperidine.

Industrial production may utilize automated synthesizers to enhance efficiency and reproducibility.

N-Fmoc-1-trityl L-Homohistidine finds extensive applications in:

  • Peptide Synthesis: As a building block for creating peptides with specific sequences.
  • Biochemical Research: In studies related to protein structure and function, particularly where histidine plays a critical role.
  • Drug Development: In designing peptide-based therapeutics that require precise amino acid sequences for efficacy .

Research on N-Fmoc-1-trityl L-Homohistidine has focused on its interactions within peptides and proteins. Its imidazole side chain enables it to coordinate with metal ions, which can influence enzymatic activity and stability. Studies have shown that modifications at this position can alter biological activity significantly, making it a subject of interest in enzyme kinetics and protein folding research .

Similar Compounds

  • N-Fmoc-1-trityl L-Histidine: Similar structure without the homohistidine modification; primarily used for similar applications but lacks the unique properties imparted by the homohistidine structure.
  • Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis but does not offer the same stability and selectivity as N-Fmoc-1-trityl L-Homohistidine.

Uniqueness

N-Fmoc-1-trityl L-Homohistidine is distinctive due to its dual protection strategy, which enhances stability during synthesis and allows for more controlled reactions compared to other derivatives. This makes it particularly advantageous for constructing complex peptides that require precise structural features .

Dates

Modify: 2023-08-15

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